![molecular formula C16H14N2O2S2 B5641022 N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5641022.png)
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide involves several steps, including condensation reactions, functional group transformations, and ring closure mechanisms to form the thiazole and thiophene components. While specific synthesis routes for this compound are not directly detailed in the literature, related works demonstrate methodologies that can be adapted for its synthesis. For instance, the growth and spectroscopic behavior of similar thiazolylidene derivatives have been explored, utilizing techniques such as FT-IR, UV-Vis, and NMR spectroscopy alongside single-crystal X-ray diffraction studies for molecular structure determination (Khelloul et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds within this class is typically characterized using spectroscopic techniques and computational studies. For example, quantum chemical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are employed to understand structural, spectroscopic, and electronic properties. This includes analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, molecular electrostatic potential (MEP), and global reactivity descriptors (Khelloul et al., 2022).
Chemical Reactions and Properties
The reactivity of such compounds can involve nucleophilic substitutions, electrophilic additions, or cyclization reactions, depending on the functional groups present and the reaction conditions. Their chemical behavior is influenced by the presence of the thiazole and thiophene rings, which can participate in various organic reactions, contributing to the synthesis of complex molecules and potentially leading to diverse applications in medicinal chemistry and materials science.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, depend on the molecular structure and substitution patterns on the thiazole and thiophene rings. For compounds structurally related to N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide, single-crystal X-ray diffraction provides insights into their solid-state arrangements, potentially revealing hydrogen bonding patterns, π-π stacking interactions, and molecular conformations (Sharma et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-2-20-13-7-4-3-6-11(13)12-10-22-16(17-12)18-15(19)14-8-5-9-21-14/h3-10H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAREGVQTHUWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
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